ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
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Overview
Description
This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . It also contains a 1,2,3-triazole ring, which is often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, an ethylphenyl group, and a 1,2,3-triazole ring. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Piperidine derivatives and triazoles are known to participate in a wide range of chemical reactions. Piperidines, for example, can undergo reactions such as N-alkylation, N-acylation, and reduction . Triazoles can participate in reactions such as nucleophilic substitution and reduction .Scientific Research Applications
Synthesis and Antimicrobial Activities
One of the prominent applications of related compounds includes the synthesis of new derivatives with potential antimicrobial properties. For instance, compounds like ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates have been synthesized starting from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones. These compounds underwent further chemical reactions to incorporate functionalities such as carboxylic acid or alcohol. Mannich bases derived from these compounds demonstrated good antimicrobial activity against various test microorganisms, suggesting the utility of these chemical frameworks in developing new antimicrobial agents (Fandaklı et al., 2012).
Microwave-Assisted Synthesis for Biological Activities
Another research direction involves microwave-assisted synthesis of hybrid molecules containing different chemical moieties like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and others, starting from related compounds. These synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity, highlighting the potential of these chemical structures in contributing to the discovery of new drugs with varied biological activities (Başoğlu et al., 2013).
Novel Mycobacterium tuberculosis GyrB Inhibitors
Compounds with a structural framework incorporating elements like ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. Among the studied compounds, specific derivatives showed promising activity, suggesting their potential as novel inhibitors for treating tuberculosis. This highlights the compound's relevance in designing new therapeutics targeting bacterial infections (Jeankumar et al., 2013).
Green Chemistry Principles in Synthesis
Furthermore, the principles of green chemistry have been applied in the synthesis of related compounds, emphasizing the use of environmentally friendly solvents and conditions. This approach not only supports the sustainable production of chemical compounds but also opens up new avenues in the synthesis of pharmaceuticals and other chemical materials with reduced environmental impact (Khaligh et al., 2020).
Future Directions
Properties
IUPAC Name |
ethyl 4-[[1-(4-ethylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-3-14-5-7-16(8-6-14)24-13-17(21-22-24)18(25)20-15-9-11-23(12-10-15)19(26)27-4-2/h5-8,13,15H,3-4,9-12H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQWCIFZUDLDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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